3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Brand Name:
Vulcanchem
CAS No.:
81154-33-8
VCID:
VC0382701
InChI:
InChI=1S/C17H14N4S/c1-2-6-11(7-3-1)15-19-20-16-14-12-8-4-5-9-13(12)22-17(14)18-10-21(15)16/h1-3,6-7,10H,4-5,8-9H2
SMILES:
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5
Molecular Formula:
C17H14N4S
Molecular Weight:
306.4g/mol
3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
CAS No.: 81154-33-8
Main Products
VCID: VC0382701
Molecular Formula: C17H14N4S
Molecular Weight: 306.4g/mol
CAS No. | 81154-33-8 |
---|---|
Product Name | 3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine |
Molecular Formula | C17H14N4S |
Molecular Weight | 306.4g/mol |
IUPAC Name | 5-phenyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Standard InChI | InChI=1S/C17H14N4S/c1-2-6-11(7-3-1)15-19-20-16-14-12-8-4-5-9-13(12)22-17(14)18-10-21(15)16/h1-3,6-7,10H,4-5,8-9H2 |
Standard InChIKey | WPOMYHMEEYKBJP-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5 |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5 |
PubChem Compound | 829538 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume